molecular formula C10H11BrO3 B2806294 Ethyl 2-(2-bromophenoxy)acetate CAS No. 90841-62-6

Ethyl 2-(2-bromophenoxy)acetate

Cat. No. B2806294
CAS RN: 90841-62-6
M. Wt: 259.099
InChI Key: SXAYUOHZYFAJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-bromophenoxy)acetate is a chemical compound with the CAS Number: 90841-62-6. It has a molecular weight of 259.1 . The IUPAC name for this compound is ethyl (2-bromophenoxy)acetate .


Synthesis Analysis

The compound can be synthesized in good yield by refluxing O-bromophenol with ethyl chloroacetate in the presence of K2CO3 in anhydrous acetone . The product obtained is then characterized by spectroscopic techniques .


Molecular Structure Analysis

The structure of Ethyl 2-(2-bromophenoxy)acetate was confirmed by X-ray diffraction studies . The compound crystallizes in the monoclinic crystal system with the space group P21/n . The crystal packing exhibits intermolecular C—H…O hydrogen bonds forming an infinite linear chain propagating along the [100] direction .


Physical And Chemical Properties Analysis

Ethyl 2-(2-bromophenoxy)acetate has a density of 1.418±0.06 g/cm3 . Its boiling point is predicted to be 298.4±15.0 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl-2-(4-Aminophenoxy) Acetate Synthesis : Ethyl-2-(4-aminophenoxy)acetate is synthesized via alkylation of 4-nitrophenol with ethyl bromo-acetate, offering a building template for novel hypoglycemic agents. This product is characterized by various spectroscopic methods and X-ray crystal structure determination, emphasizing its potential in medicinal chemistry (Altowyan et al., 2022).

Antioxidant Properties and Natural Product Synthesis

  • Bromophenols from Marine Algae : Nitrogen-containing bromophenols isolated from marine red alga show significant radical scavenging activity, highlighting the potential use of similar compounds in food and pharmaceuticals as natural antioxidants (Li et al., 2012).

Reactions with Nucleophiles

  • Ethyl 2-Bromomethyl-5-(1,2,3-thiadiazol-4-yl)Furan-3-carboxylate : This compound, in reactions with various nucleophiles, retains the furylthiadiazole fragment, indicating its stability and potential for further chemical modifications (Maadadi et al., 2016).

Catalytic Processes and Chemical Transformations

  • Soft and Hard Acidity in Catalysis : Ethyl 2-(2-bromophenoxy)acetate derivatives participate in catalytic processes, such as rearrangements and hydrolysis, demonstrating their role in synthetic chemistry and potential in industrial applications (Baldoví et al., 1992).

Synthesis of Complex Molecules

  • L-Proline-Catalyzed Domino Annulation : The compound acts as a precursor in L-proline-catalyzed reactions for synthesizing highly substituted thienothiopyrans, a process vital in organic synthesis and pharmaceutical development (Indumathi et al., 2010).

Marine Natural Products

  • Compounds from Marine Fungus Penicillium sp. : Ethyl acetate extract of Penicillium sp. led to the isolation of compounds that could have implications in drug discovery and natural product chemistry (Wu et al., 2010).

Friedel-Crafts Reaction and Synthetic Chemistry

  • Friedel-Crafts Reaction Involvement : Ethyl 2-(2-bromophenoxy)acetate derivatives are utilized in Friedel-Crafts reactions, contributing to the synthesis of complex organic molecules (Silveira et al., 1991).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Chalcone derivatives, similar in structure to ethyl 2-(2-bromophenoxy)acetate, exhibit significant inhibition activities against corrosion in mild steel, suggesting potential industrial applications (Lgaz et al., 2017).

Safety and Hazards

When handling Ethyl 2-(2-bromophenoxy)acetate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

ethyl 2-(2-bromophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAYUOHZYFAJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-bromophenoxy)acetate

Synthesis routes and methods

Procedure details

To a solution of 2-bromophenol (2 g, 0.0116 mol) in MeCN (10 mL) was added ethyl bromoacetate (2.12 g, 0.0128 mol) and K2CO3 (4.81 g, 0.035 mol). The mixture was stirred at 80° C. for 4 h, filtered and concentrated. The crude product was used in the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.